(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
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Overview
Description
(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a furan ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multiple steps, including the formation of the purine base, the construction of the furan ring, and the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.
Scientific Research Applications
(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: Its potential biological activity can be explored for developing new drugs or understanding biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and furan-containing molecules. Examples are:
Adenosine: A purine nucleoside with significant biological activity.
Furan-2-carboxamide:
Uniqueness
What sets (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18ClN5O4 |
---|---|
Molecular Weight |
367.79 g/mol |
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H18ClN5O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)/t8-,9+,10-,14-/m1/s1 |
InChI Key |
AJHMLFKBKJLNPU-QOBXEIRBSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C3N=CN=C4Cl)OC(O2)(C)C |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C3N=CN=C4Cl)OC(O2)(C)C |
Origin of Product |
United States |
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